molecular formula C15H17N5O4S B6885636 N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

Cat. No.: B6885636
M. Wt: 363.4 g/mol
InChI Key: TVLZZJRNMRKMLP-GXTWGEPZSA-N
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Description

N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzimidazole core, a pyrazole ring, and an oxolane ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4S/c1-20-8-9(7-16-20)14-12(4-5-24-14)19-25(22,23)10-2-3-11-13(6-10)18-15(21)17-11/h2-3,6-8,12,14,19H,4-5H2,1H3,(H2,17,18,21)/t12-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLZZJRNMRKMLP-GXTWGEPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2C(CCO2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2[C@H](CCO2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the pyrazole ring, and the attachment of the oxolane ring. Each step requires specific reagents and conditions to ensure the desired stereochemistry and functional group placement.

    Formation of Benzimidazole Core: This step often involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of Pyrazole Ring: The pyrazole ring can be introduced through a cyclization reaction involving hydrazine and a 1,3-diketone.

    Attachment of Oxolane Ring: The oxolane ring is typically attached via a nucleophilic substitution reaction, where an appropriate oxirane is reacted with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide: shares structural similarities with other benzimidazole derivatives and pyrazole-containing compounds.

    Benzimidazole Derivatives: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.

    Pyrazole-Containing Compounds: Often used in pharmaceuticals for their anti-inflammatory and analgesic effects.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and therapeutic potential not seen in other similar compounds.

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